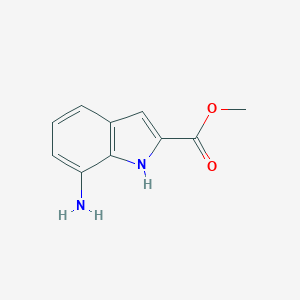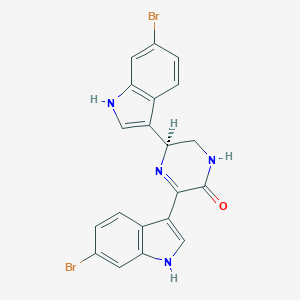
Hamacanthin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hamacanthin B is a natural product that is isolated from marine sponges. It has been the focus of scientific research due to its potential pharmacological properties.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Hamacanthin B, a bisindole alkaloid found in marine sponges, has demonstrated promising antibacterial properties. A study synthesized and evaluated hamacanthin B analogues for their antibacterial activities against drug-resistant pathogens. Modifications like unsaturation of the central heterocyclic ring and bromine substitution at the indole moiety enhanced these activities (Kim et al., 2016).
Antifungal and Anticancer Activity
Other research focuses on the antifungal and anticancer potential of hamacanthin B. For instance, a study on bis(indole) alkaloids, including hamacanthin, isolated from the sponge Spongosorites sp., highlighted their significant antibacterial and antifungal activities. Some hamacanthin variants showed potent inhibitory effects against pathogenic fungi and moderate cytotoxicity against cancer cell lines (Oh et al., 2006).
Anti-angiogenic Effects
Hamacanthin B has also been linked to anti-angiogenic effects. A study demonstrated that 6″-debromohamacanthin A, a component of hamacanthin, inhibits angiogenesis by targeting VEGFR2-mediated PI3K/AKT/mTOR signaling pathways in endothelial cells. This suggests its potential in treating conditions involving abnormal angiogenesis (Kim et al., 2013).
Synthesis and Structural Analysis
The enantioselective synthesis of hamacanthin B has been a subject of interest, with studies detailing the synthesis process and the stereochemistry of naturally isolated hamacanthin B (Jiang et al., 2002). This kind of research is crucial for understanding the compound's biological activities and potential therapeutic applications.
Agricultural Applications
Recent studies have explored the use of hamacanthin derivatives in agriculture. These compounds have shown promising antiviral and antifungal activities, suggesting their potential as novel agents in plant disease management. This includes higher antiviral activities than some existing agents and broad-spectrum inhibitory effects against agricultural pathogens (Wang et al., 2021).
Synthesis and Structural Analysis of Hamacanthin B
Synthesis Approaches
Hamacanthin B and its analogs, prominent for their biological activities, have been synthesized through various methods to study their structure and bioactivity. Notably, an enantioselective synthesis approach has been employed, revealing the natural stereochemistry of hamacanthin B as the (S)-configuration. This synthesis involves coupling (S)-2-azido-(indol-3-yl)ethylamine with 3-indolyl-alpha-oxoacetyl chloride, followed by intramolecular Staudinger-aza Wittig cyclization to form the central dihydropyrazinone ring (Jiang, Yang, & Wang, 2002).
Structural Modifications and Biological Activities
Hamacanthin B derivatives have been synthesized and structurally modified to enhance their biological activities. Unsaturation of the central heterocyclic ring structure and bromine substitution at the indole moiety have been found to enhance the antibacterial activities of these compounds. The synthetic products were resolved into their enantiomers, and their antibacterial activities were evaluated against drug-resistant pathogens (Kim et al., 2016).
Anti-angiogenic Effects
Hamacanthins have shown significant anti-angiogenic effects. For instance, 6″-debromohamacanthin A (DBHA) was observed to inhibit vascular endothelial growth factor (VEGF)-induced cell proliferation, migration, and tube formation in human umbilical vascular endothelial cells. The anti-angiogenic mechanism of DBHA involves the suppression of VEGFR2-mediated PI3K/AKT/mTOR signaling pathways, highlighting its potential in targeting angiogenesis-related disorders (Kim et al., 2013).
Antiviral and Antifungal Applications
Hamacanthin derivatives have also shown promising antiviral and antifungal activities. Structural simplification of marine natural products like hamacanthin has led to the discovery of derivatives with novel antiviral and anti-phytopathogenic-fungus activities. These derivatives exhibit broad-spectrum inhibitory effects against common agricultural pathogens and have been considered as potential fungicidal candidates for crop protection (Wang et al., 2021).
Propiedades
Número CAS |
160098-93-1 |
|---|---|
Nombre del producto |
Hamacanthin B |
Fórmula molecular |
C20H14Br2N4O |
Peso molecular |
486.2 g/mol |
Nombre IUPAC |
(3S)-3,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one |
InChI |
InChI=1S/C20H14Br2N4O/c21-10-1-3-12-14(7-23-16(12)5-10)18-9-25-20(27)19(26-18)15-8-24-17-6-11(22)2-4-13(15)17/h1-8,18,23-24H,9H2,(H,25,27)/t18-/m1/s1 |
Clave InChI |
MYXLDFYXMNSXDR-GOSISDBHSA-N |
SMILES isomérico |
C1[C@@H](N=C(C(=O)N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
SMILES |
C1C(N=C(C(=O)N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
SMILES canónico |
C1C(N=C(C(=O)N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
Otros números CAS |
160098-93-1 |
Sinónimos |
hamacanthin B hamacanthine B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)
![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)
![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)
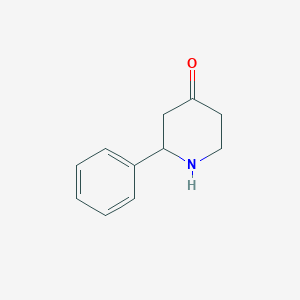

![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)
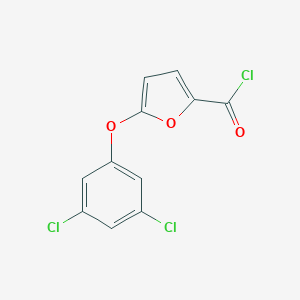


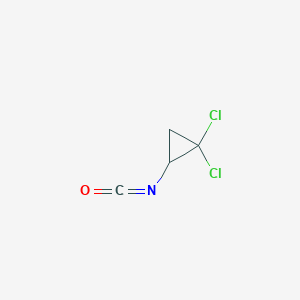

![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)
![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)
